4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide
Description
This compound belongs to a class of thiazolidinone derivatives characterized by a conjugated system involving a furan-2-ylmethylidene group, a sulfanylidene moiety, and a 1,3-thiazol-2-yl substituent. The (5E)-configuration of the exocyclic double bond in the thiazolidinone core is critical for maintaining planar geometry, which influences intermolecular interactions and pharmacological properties. The molecule’s structure combines a rigid heterocyclic backbone with a flexible butanamide linker, enabling dual functionality: (1) the thiazolidinone-furan system may act as a pharmacophore for target binding, and (2) the thiazol-2-yl group enhances solubility and bioavailability through hydrogen-bonding interactions .
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S3/c19-12(17-14-16-5-8-23-14)4-1-6-18-13(20)11(24-15(18)22)9-10-3-2-7-21-10/h2-3,5,7-9H,1,4,6H2,(H,16,17,19)/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURJYDRJYBJQON-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide represents a novel class of thiazolidinone derivatives that have garnered attention for their diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Thiazolidinone ring : Known for its role in various pharmacological effects.
- Furan moiety : Often linked to antimicrobial and anticancer properties.
- Thiazole group : Associated with enhanced biological activity against various pathogens.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties. The specific compound has been evaluated for its efficacy against several biological targets.
Antibacterial Activity
Studies have shown that thiazolidinone derivatives possess significant antibacterial properties. For instance:
- MIC Values : Compounds similar to the target compound demonstrated MIC values ranging from 16 to 32 mg/ml against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied:
- Cytotoxicity Assays : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, derivatives have been reported to induce apoptosis in human leukemia cells .
Antimalarial Activity
In vitro studies have assessed the antimalarial activity of related compounds:
- IC50 Values : Compounds showed IC50 values of 35.0 µM against chloroquine-sensitive strains and higher values against resistant strains .
Enzyme Inhibition
The compound's activity as an enzyme inhibitor has also been explored:
- Protease Inhibition : It has been reported to inhibit serine proteases involved in viral replication, such as the NS2B-NS3 protease of the Dengue virus .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activities of this class of compounds:
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Targeting specific proteases and enzymes crucial for pathogen survival.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through various signaling pathways.
- Interference with Metabolic Processes : Affecting cellular metabolism and growth in pathogenic organisms.
Scientific Research Applications
Synthesis of the Compound
The synthesis of thiazolidinone derivatives typically involves the reaction of rhodanine with various aldehydes. For this specific compound, the furan derivative is synthesized through a condensation reaction that incorporates a thiazolidinone framework. The process generally follows these steps:
- Formation of Thiazolidinone Core : The initial step involves the formation of a thiazolidinone by reacting rhodanine derivatives with appropriate aldehydes.
- Methylidene Group Introduction : The furan ring is introduced via a methylidene linkage, which enhances the biological activity of the resultant compound.
The compound exhibits a broad spectrum of biological activities, including:
Antibacterial Activity
Research indicates that derivatives of thiazolidinones, including this compound, show significant antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values range from 16 to 32 mg/ml against these pathogens .
Antifungal Properties
The compound has also demonstrated antifungal activity against various strains, indicating its potential use in treating fungal infections. Studies have shown that modifications in the structure can enhance its antifungal efficacy .
Anticancer Potential
Thiazolidinone derivatives are being explored for their anticancer properties. This compound has shown promise in inhibiting tumor cell proliferation and angiogenesis in vitro. Specifically, it has been tested against several cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer), with IC50 values ranging from 7.0 to 20.3 µM .
Antimalarial Activity
In vitro studies have evaluated the antimalarial activity of this compound against Plasmodium falciparum. It showed varying degrees of effectiveness with IC50 values indicating its potential as a lead compound for further development in malaria treatment .
Case Studies
Several case studies highlight the applications of this compound:
Study on Antibacterial Efficacy
A study conducted by Zvarec et al. found that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus species, suggesting its utility in developing new antibiotics .
Anticancer Research
Research by Mendgen et al. demonstrated that specific thiazolidinone derivatives could inhibit tumor growth effectively in vitro, marking them as potential candidates for anticancer drug development .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives with structural analogs are widely studied for their diverse biological activities. Below is a systematic comparison of the target compound with four closely related analogs (Table 1), followed by detailed analyses.
Table 1: Structural and Physicochemical Comparison
*Predicted using analogous data from .
Key Findings from Structural Comparisons
The morpholin-4-yl derivative (LogP = 1.98) exhibits significantly lower lipophilicity, aligning with morpholine’s role as a polarity-enhancing group .
Role of the Thiazol-2-yl Group :
- The target compound’s 1,3-thiazol-2-yl group provides a balance between solubility and binding affinity. Thiazole’s electron-rich aromatic system may facilitate π-π stacking with biological targets, unlike the pyridin-2-yl analog, which lacks sulfur-based resonance .
Stereoelectronic Effects: The (5Z)-allylidene substituent in the analog from introduces additional conjugation, which may stabilize the molecule’s excited state, as observed in fluorescence-based assays of similar thiazolidinones.
Pharmacological Relevance
- Morpholin-4-yl derivatives show enhanced solubility, making them candidates for intravenous formulations .
- 4-Methylphenyl-substituted analogs exhibit higher cytotoxicity in cancer cell lines, likely due to increased lipophilicity promoting cellular uptake .
- Pyridin-2-yl variants are reported to inhibit tyrosine kinases, with IC₅₀ values in the micromolar range, suggesting the target compound’s thiazol-2-yl group may offer improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
